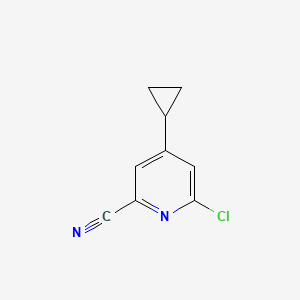![molecular formula C22H16BrClFNOS B14789285 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14789285.png)
3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product. The scalability of the synthetic route and the availability of starting materials are crucial factors in the industrial production of this compound .
化学反应分析
Types of Reactions
3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The bromo, chloro, and fluoro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide) for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups .
科学研究应用
3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives, including this compound, have shown potential as bioactive molecules with applications in drug discovery and development.
Medicine: The compound’s potential therapeutic properties make it a candidate for the development of new drugs.
作用机制
The mechanism of action of 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
3-Bromo-1-(3-chlorophenyl)-1H-indole: Another indole derivative with similar structural features but different substituents.
10-Chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole: A compound with a similar core structure but lacking the bromo group.
6-(5-Cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole: A related compound with fewer halogen substituents.
Uniqueness
The uniqueness of 3-Bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole lies in its specific combination of substituents, which confer distinct chemical and biological properties.
属性
分子式 |
C22H16BrClFNOS |
|---|---|
分子量 |
476.8 g/mol |
IUPAC 名称 |
3-bromo-10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-12,12a-dihydro-6H-indolo[1,2-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16BrClFNOS/c23-13-9-15(25)21-17-8-12-7-14(24)3-4-16(12)26(17)22(27-18(21)10-13)20-6-5-19(28-20)11-1-2-11/h3-7,9-11,17,22H,1-2,8H2 |
InChI 键 |
IBTNOBRBQLYFAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=C(S2)C3N4C(CC5=C4C=CC(=C5)Cl)C6=C(O3)C=C(C=C6F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


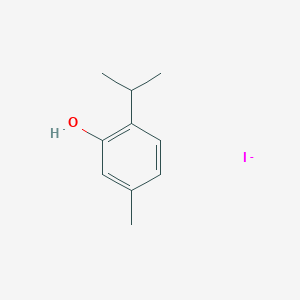

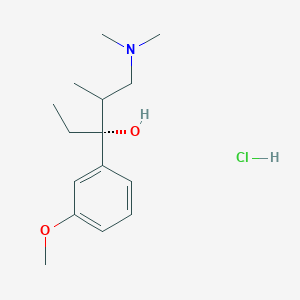
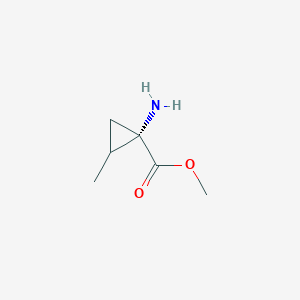
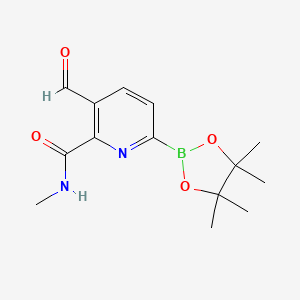
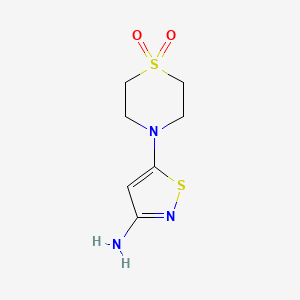
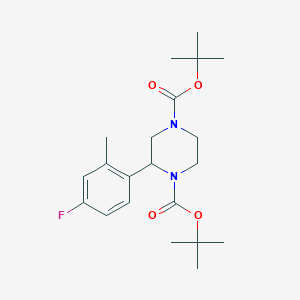
![2-[1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]-2-(2,4-difluorophenyl)oxirane](/img/structure/B14789238.png)
![(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-3-[2-[(4-nitrophenyl)methoxycarbonylamino]ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14789244.png)
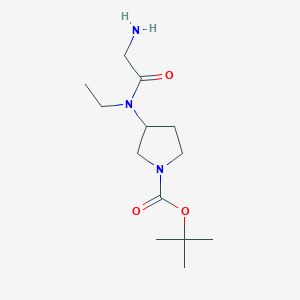
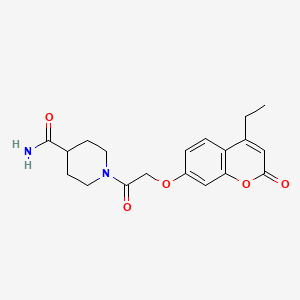
![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)

